molecular formula C20H25ClN2OS B1286252 2-amino-N-(4-chlorophenyl)-6-(1,1-dimethylpropyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide CAS No. 725227-04-3

2-amino-N-(4-chlorophenyl)-6-(1,1-dimethylpropyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide

Cat. No.: B1286252
CAS No.: 725227-04-3
M. Wt: 376.9 g/mol
InChI Key: PGDACKXOKLZAAW-UHFFFAOYSA-N
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Description

2-amino-N-(4-chlorophenyl)-6-(1,1-dimethylpropyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide is a complex organic compound that belongs to the class of benzothiophenes This compound is characterized by its unique structure, which includes an amino group, a chlorophenyl group, and a dimethylpropyl group attached to a tetrahydrobenzothiophene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-N-(4-chlorophenyl)-6-(1,1-dimethylpropyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the benzothiophene core, followed by the introduction of the amino group, the chlorophenyl group, and the dimethylpropyl group. The reaction conditions often require the use of specific catalysts, solvents, and temperature control to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using batch or continuous flow processes. The choice of method depends on factors such as the availability of starting materials, cost-effectiveness, and environmental considerations. Industrial production also emphasizes the optimization of reaction conditions to maximize efficiency and minimize waste.

Chemical Reactions Analysis

Types of Reactions

2-amino-N-(4-chlorophenyl)-6-(1,1-dimethylpropyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, typically using nucleophiles or electrophiles under specific conditions.

Common Reagents and Conditions

Common reagents used in these reactions include acids, bases, oxidizing agents, reducing agents, and solvents such as ethanol, methanol, or dichloromethane. Reaction conditions such as temperature, pressure, and pH are carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols. Substitution reactions can result in the formation of various derivatives with modified functional groups.

Scientific Research Applications

2-amino-N-(4-chlorophenyl)-6-(1,1-dimethylpropyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including neurological disorders and inflammatory conditions.

    Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 2-amino-N-(4-chlorophenyl)-6-(1,1-dimethylpropyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide involves its interaction with specific molecular targets and pathways. For example, it may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other benzothiophene derivatives with different substituents, such as:

  • 2-amino-N-(4-methylphenyl)-6-(1,1-dimethylpropyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide
  • 2-amino-N-(4-fluorophenyl)-6-(1,1-dimethylpropyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide

Uniqueness

What sets 2-amino-N-(4-chlorophenyl)-6-(1,1-dimethylpropyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide apart is its specific combination of functional groups, which confer unique chemical and biological properties. This makes it a valuable compound for research and development in various scientific fields.

Biological Activity

2-amino-N-(4-chlorophenyl)-6-(1,1-dimethylpropyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide is a synthetic compound belonging to the benzothiophene class. Its unique structure, characterized by an amino group and chlorophenyl moiety, suggests potential biological activities. This article reviews the biological activity of this compound based on diverse research findings.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors. The compound may modulate enzymatic activity or receptor signaling pathways, leading to various pharmacological effects.

Analgesic Activity

Research has shown that derivatives of benzothiophene compounds exhibit significant analgesic properties. In a study using the "hot plate" method on mice, certain derivatives demonstrated analgesic effects surpassing that of standard analgesics like metamizole .

Antimicrobial Activity

The compound has been evaluated for its antimicrobial properties. Studies indicate moderate to strong antibacterial activity against strains such as Salmonella typhi and Bacillus subtilis. The mechanism involves disruption of bacterial cell walls or inhibition of critical metabolic pathways .

Enzyme Inhibition

This compound has been studied for its inhibitory effects on enzymes such as acetylcholinesterase (AChE) and urease. The inhibition of AChE is particularly noteworthy as it relates to potential therapeutic applications in neurodegenerative diseases .

Case Study 1: Analgesic Effects

In a controlled experiment involving male and female outbred white mice, the compound was administered intraperitoneally. Results indicated a significant reduction in pain response compared to control groups treated with saline. The study concluded that the compound's analgesic effect could be attributed to its structural analogs that interact with pain pathways in the central nervous system.

Case Study 2: Antibacterial Efficacy

A series of tests were conducted to evaluate the antibacterial efficacy of the compound against various bacterial strains. The results indicated strong inhibition against Salmonella typhi, with minimum inhibitory concentrations (MIC) determined through broth dilution methods showing promising results. This suggests potential for development into therapeutic agents for bacterial infections.

Comparative Analysis

Property/ActivityThis compoundComparison Compound (Metamizole)
Analgesic ActivitySignificant analgesic effects in animal models Standard analgesic
Antibacterial ActivityModerate to strong against Salmonella typhi and Bacillus subtilis Variable efficacy
AChE InhibitionStrong inhibition observed; potential for neuroprotective applications Limited inhibition

Properties

IUPAC Name

2-amino-N-(4-chlorophenyl)-6-(2-methylbutan-2-yl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25ClN2OS/c1-4-20(2,3)12-5-10-15-16(11-12)25-18(22)17(15)19(24)23-14-8-6-13(21)7-9-14/h6-9,12H,4-5,10-11,22H2,1-3H3,(H,23,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PGDACKXOKLZAAW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)(C)C1CCC2=C(C1)SC(=C2C(=O)NC3=CC=C(C=C3)Cl)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25ClN2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901114506
Record name 2-Amino-N-(4-chlorophenyl)-6-(1,1-dimethylpropyl)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901114506
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

376.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

725227-04-3
Record name 2-Amino-N-(4-chlorophenyl)-6-(1,1-dimethylpropyl)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=725227-04-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Amino-N-(4-chlorophenyl)-6-(1,1-dimethylpropyl)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901114506
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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